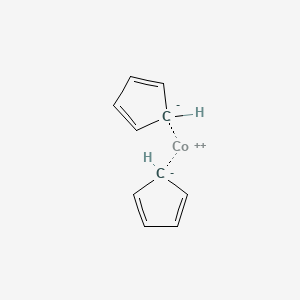

bis(cyclopenta-2,4-dien-1-yl)cobalt

描述

Significance of Bis(cyclopenta-2,4-dien-1-yl)cobalt in Organometallic Chemistry

This compound, commonly known as cobaltocene (B1669278), is an organocobalt compound with the formula Co(C₅H₅)₂. wikipedia.org It holds a significant position in the field of organometallic chemistry, a discipline that bridges organic and inorganic chemistry by studying compounds with metal-carbon bonds. wikipedia.org Cobaltocene is a member of the metallocene family, a class of compounds typically composed of two cyclopentadienyl (B1206354) anions (Cp) bound to a central metal atom in a "sandwich" structure. wikipedia.orgsamipubco.com

The importance of cobaltocene stems from several key characteristics. It is a classic example of a 19-valence electron complex, which is one more than the exceptionally stable 18-electron configuration often found in organometallic compounds like ferrocene (B1249389). wikipedia.org This "extra" electron occupies an antibonding orbital with respect to the cobalt-carbon bonds, influencing its reactivity. wikipedia.org Consequently, cobaltocene readily loses this electron to form the stable 18-electron cobaltocenium cation. wikipedia.org This behavior makes cobaltocene a valuable one-electron reducing agent in laboratory settings. chemeurope.com Its redox properties are so well-defined that it is sometimes used as an internal standard in cyclic voltammetry. chemeurope.com

Furthermore, cobaltocene and its derivatives are subjects of extensive research for their potential applications in various chemical transformations. guidechem.com For instance, it is used to catalyze the synthesis of pyridines from alkynes and nitriles and acts as a polymerization inhibitor for olefins. chemicalbook.com The study of cobaltocene has also contributed significantly to the understanding of bonding, electronic structure, and reactivity within the broader class of metallocenes. acs.orgaip.org

Historical Context of Metallocene Discovery and Cobaltocene's Place in Organometallic Chemistry

The field of organometallic chemistry experienced rapid expansion with the discovery of the first metallocene, ferrocene, in 1951. libretexts.org This discovery was accidental; Peter Pauson and Thomas Kealy were attempting to synthesize fulvalene (B1251668) but instead produced a remarkably stable orange powder, which was later identified as bis(cyclopentadienyl)iron(II), or ferrocene. wikipedia.orglibretexts.orgwikipedia.org The determination of its novel "sandwich" structure by Geoffrey Wilkinson and Ernst Otto Fischer, for which they were awarded the Nobel Prize in Chemistry in 1973, was a landmark moment that revolutionized the understanding of chemical bonding. wikipedia.orgwikipedia.org

Shortly after the discovery of ferrocene, cobaltocene was synthesized. wikipedia.orgchemeurope.com Fischer and his team were the first to prepare the cobalt and nickel analogues of ferrocene. wikipedia.org The synthesis of cobaltocene is typically achieved by reacting cobalt(II) chloride with sodium cyclopentadienide (B1229720) in a solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgchemeurope.com

Cobaltocene's discovery and subsequent study were instrumental in solidifying the concept of the metallocene structure and exploring the electronic properties of these sandwich compounds. wikipedia.org As a 19-electron metallocene, it provided a crucial contrast to the 18-electron ferrocene, allowing for a deeper understanding of the 18-electron rule and the reactivity of organometallic complexes that deviate from it. wikipedia.org The comparative studies of ferrocene, cobaltocene, and other metallocenes have been fundamental to the development of organometallic chemistry, providing a rich area for investigating structure-property relationships. chemeurope.com

Structure

3D Structure of Parent

属性

分子式 |

C10H10Co |

|---|---|

分子量 |

189.12 g/mol |

IUPAC 名称 |

cobalt(2+);cyclopenta-1,3-diene |

InChI |

InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

InChI 键 |

ILZSSCVGGYJLOG-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |

规范 SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |

熔点 |

343 to 345 °F (NTP, 1992) |

物理描述 |

Cobaltocene appears as black-purple crystals or black solid. Sublimes at 104 °F and 0.1 mmHg. (NTP, 1992) Black-purple or black solid; Insoluble in water; [CAMEO] Black-violet crystals; [Acros Organics MSDS] |

溶解度 |

less than 1 mg/mL at 70.7 °F (NTP, 1992) |

产品来源 |

United States |

Properties of Bis Cyclopenta 2,4 Dien 1 Yl Cobalt

Bis(cyclopenta-2,4-dien-1-yl)cobalt, or cobaltocene (B1669278), is a dark purple solid that readily sublimes slightly above room temperature. wikipedia.org It is known for its sensitivity to air and light, necessitating handling and storage using air-free techniques. wikipedia.orgnih.gov

Physical and Chemical Properties of Cobaltocene

| Property | Value |

| Chemical Formula | Co(C₅H₅)₂ wikipedia.org |

| Molar Mass | 189.12 g/mol wikipedia.org |

| Appearance | Dark purple solid wikipedia.org |

| Melting Point | 171–173 °C (340–343 °F; 444–446 K) wikipedia.org |

| Solubility in water | Insoluble wikipedia.org |

| Structure | Sandwich coordination geometry wikipedia.org |

| Dipole Moment | Zero wikipedia.org |

This table summarizes key physical and chemical properties of cobaltocene.

Electronic Structure and Chemical Bonding of Bis Cyclopenta 2,4 Dien 1 Yl Cobalt

Molecular Orbital Theory and Valence Electron Configuration

Cobaltocene (B1669278) is a metallocene, or sandwich compound, where a central cobalt atom is situated between two parallel cyclopentadienyl (B1206354) (Cp) rings. wikipedia.org Its valence electron count of 19 is derived from the nine valence electrons of the cobalt atom and the ten π-electrons contributed by the two cyclopentadienyl ligands. wikipedia.org This additional electron, compared to the 18 electrons in ferrocene (B1249389), occupies a high-energy molecular orbital with antibonding character. wikipedia.orgebrary.net

The molecular orbitals (MOs) of cobaltocene arise from the linear combination of the atomic orbitals (AOs) of the central cobalt metal and the π-orbitals of the two cyclopentadienyl ligands. primescholars.comaipublications.com A qualitative molecular orbital diagram shows the relative energy levels of these interactions, which are crucial for understanding the compound's stability and reactivity. researchgate.net The stability of metallocenes like chromocene (B72048) and vanadocene is lower due to unfilled bonding orbitals, making them highly reactive. ebrary.net

The formation of molecular orbitals in cobaltocene involves the interaction of the cobalt atom's 3d, 4s, and 4p atomic orbitals with the group orbitals of the two cyclopentadienyl (C₅H₅⁻) ligands. primescholars.comaipublications.comembuni.ac.ke Specifically, the 2pz orbitals of the ten carbon atoms across both Cp rings combine to form ligand group orbitals that have suitable symmetry to overlap with the metal orbitals. embuni.ac.kescholarsresearchlibrary.com

Theoretical studies show that the primary electronic contributions to the molecular orbitals come from the metal's 3d orbitals and the carbon atoms' 2pz orbitals. embuni.ac.kescholarsresearchlibrary.com The metal's 4s and 4p orbitals also participate in the bonding. primescholars.com The extent of involvement of each metal orbital varies. In one DFT study, the order of involvement for the 4s and 4p orbitals was determined to be 4s > 4pz > 4py > 4px, while for the 3d orbitals, the order was 3dyz > 3dxy > 3dxz > 3d₂z > 3dx₂-y². primescholars.comprimescholars.com The total involvement of the metal's 3d, 4s, and 4p orbitals, along with the 2pz orbitals of the ten carbon atoms, is a measure of bonding strength and stability. primescholars.com

| Orbital Type | Order of Decreasing Involvement |

|---|---|

| 4s and 4p | 4s > 4pz > 4py > 4px |

| 3d | 3dyz > 3dxy > 3dxz > 3d₂z > 3dx₂-y² |

The 19th valence electron in cobaltocene occupies a doubly degenerate, highest occupied molecular orbital (HOMO) that is antibonding with respect to the metal-carbon bonds. wikipedia.orgebrary.net This orbital is designated as the e₁g* orbital in the D₅d symmetry point group. ebrary.net The presence of an electron in this antibonding orbital leads to a slight lengthening of the cobalt-carbon bonds (approximately 2.1 Å) compared to the iron-carbon bonds in the more stable 18-electron ferrocene. wikipedia.org The tendency to lose this electron and achieve a stable 18-electron configuration in the form of the cobaltocenium cation is a defining characteristic of cobaltocene's chemistry. wikipedia.org

Theoretical Investigations of Electronic Structure

Computational chemistry provides powerful tools for elucidating the intricate details of cobaltocene's electronic structure. Methods such as Density Functional Theory (DFT) and coupled cluster computations have been employed to analyze its geometry, molecular orbitals, and electronic transformations.

DFT calculations, particularly using the B3LYP functional with the 6-31G(d) basis set, have been widely applied to study the electronic structure and geometry of cobaltocene. primescholars.comaipublications.comembuni.ac.ke These studies confirm that the molecular orbitals are formed from the linear combination of 59 atomic orbitals: 50 from the two Cp ligands and nine from the cobalt atom. aipublications.com Eigenvalue and population analyses reveal that the first 12 molecular orbitals have contributions from the carbon 2pz orbitals and the cobalt 4s, 4p, and 3d orbitals. primescholars.comembuni.ac.ke

These calculations also provide insights into the relative stability of different metallocenes. For instance, the total involvement of the metal and ligand orbitals in bonding is calculated to be greater in ferrocene (42.2528) than in cobaltocene (40.2388), suggesting that ferrocene is more stable. embuni.ac.kelongdom.org This is consistent with experimental observations.

| Parameter | Finding | Reference |

|---|---|---|

| Contributing Orbitals | Co (3d, 4s, 4p) and C (2pz) | primescholars.comembuni.ac.ke |

| Total Orbital Involvement | 40.2388 | embuni.ac.kelongdom.org |

| Optimized Co-C Bond Length | ~1.97-1.99 Å | primescholars.com |

For a more accurate description of electronic properties, especially those involving electron correlation and excited states, high-level ab initio methods like coupled cluster (CC) theory are utilized. The domain-based local pair natural orbital coupled cluster method with single, double, and perturbative triple excitations (DLPNO-CCSD(T)) has proven effective for studying large systems like metallocenes. rsc.org This approach provides near CCSD(T) accuracy at a significantly reduced computational cost by localizing orbitals and truncating the virtual space. rsc.org

These advanced computations are particularly valuable for determining accurate ionization energies and understanding electronic transformations, such as the one-electron oxidation of cobaltocene. rsc.org The ability to tune the electronic properties of cobaltocene derivatives by substituting the Cp rings makes them useful as reducing agents and mediators in chemical reactions, such as N₂ and CO₂ fixation. rsc.org Coupled cluster methods provide the theoretical foundation to understand and predict the efficacy of these tailored molecules in such applications. rsc.org

Electronic Structure Comparisons with Ferrocene and Nickelocene (B73246)

The electronic structure of bis(cyclopenta-2,4-dien-1-yl)cobalt, commonly known as cobaltocene, is fundamental to understanding its chemical properties and reactivity. A comparative analysis with its neighboring metallocenes, ferrocene (Fe(C₅H₅)₂) and nickelocene (Ni(C₅H₅)₂), provides significant insight into the subtle yet crucial differences that arise from the change in the central metal atom. These three compounds, while structurally similar, exhibit distinct electronic configurations that profoundly influence their behavior.

In the molecular orbital (MO) framework of metallocenes, the interaction between the metal's d-orbitals and the π-orbitals of the two cyclopentadienyl (Cp) ligands results in a set of bonding, non-bonding, and antibonding orbitals. For ferrocene, its 18 valence electrons completely fill the bonding and non-bonding orbitals, resulting in a stable, diamagnetic molecule with a significant HOMO-LUMO gap. libretexts.orglongdom.org

For cobaltocene, the additional 19th electron occupies a doubly degenerate, antibonding orbital (e₁g*). aip.orgacs.org This singly occupied molecular orbital (SOMO) makes cobaltocene paramagnetic and significantly more reactive than ferrocene. The presence of an electron in an antibonding orbital accounts for the slight elongation of the metal-carbon bonds in cobaltocene compared to ferrocene. wikipedia.org Furthermore, this electron is easily lost, making cobaltocene an effective one-electron reducing agent, as it readily oxidizes to the stable 18-electron cobaltocenium cation, [Co(C₅H₅)₂]⁺. libretexts.orgquora.com

Nickelocene, with 20 valence electrons, has two electrons in the antibonding e₁g* orbitals. wikipedia.orgchemeurope.com This configuration results in a paramagnetic molecule with a triplet ground state. wikipedia.org The presence of two electrons in antibonding orbitals further destabilizes the molecule relative to ferrocene and even cobaltocene, which is reflected in its chemical reactivity. primescholars.com Despite having more valence electrons, cobaltocene is a stronger reducing agent than nickelocene, illustrating that the energy of the electrons, rather than simply the count, dictates redox potential. wikipedia.org

Theoretical studies, such as those using Density Functional Theory (DFT), have quantified these differences. Calculations show that the total involvement of the metal's 3d, 4s, and 4p orbitals and the ligands' 2pz orbitals in bonding is greater in ferrocene than in cobaltocene, and greater in cobaltocene than in nickelocene, correlating with their relative stabilities (Ferrocene > Cobaltocene > Nickelocene). longdom.orgprimescholars.com

Table 1: Comparison of Electronic Properties

| Property | Ferrocene (Fe(C₅H₅)₂) | Cobaltocene (Co(C₅H₅)₂) | Nickelocene (Ni(C₅H₅)₂) |

|---|---|---|---|

| Total Valence Electrons | 18 wikipedia.org | 19 libretexts.org | 20 wikipedia.org |

| Metal d-electron Count | 6 (Fe²⁺) wikipedia.org | 7 (Co²⁺) aip.org | 8 (Ni²⁺) chemeurope.com |

| HOMO Occupancy | Filled (e₂g) | Singly Occupied (e₁g*) | Doubly Occupied (e₁g*) |

| Magnetic Property | Diamagnetic libretexts.org | Paramagnetic aip.org | Paramagnetic wikipedia.org |

| Stability | High | Moderate | Low |

| Reactivity | Low | Acts as a reducing agent quora.com | High |

Table 2: Comparative Research Findings

| Parameter | Ferrocene | Cobaltocene | Nickelocene | Source |

|---|---|---|---|---|

| Metal-Carbon Bond Length (Å) | ~2.04 | ~2.1 | Not specified | wikipedia.org |

| HOMO-LUMO Gap | Larger | Smaller than Ferrocene | Smaller than Cobaltocene | longdom.orgprimescholars.com |

| Total Orbital Involvement (Metal + Ligand) | 42.2528 | 40.2388 | 38.3776 | longdom.orgprimescholars.com |

Fundamental One-Electron Reduction Processes

Cobaltocene is a stable 19-valence electron organometallic compound. wikipedia.org This electron count is one more than the 18 electrons typically found in highly stable metallocenes like ferrocene. wikipedia.org This "extra" electron resides in an orbital that is antibonding with respect to the cobalt-carbon bonds. wikipedia.org Consequently, cobaltocene has a strong tendency to lose this electron to achieve a more stable 18-electron configuration, forming the cobaltocenium cation ([Co(C₅H₅)₂]⁺). wikipedia.orgacs.org This inherent tendency makes cobaltocene an effective one-electron reducing agent in many chemical reactions. wikipedia.orgquora.com

The fundamental redox process is a reversible one-electron oxidation/reduction:

Co(C₅H₅)₂ ⇌ [Co(C₅H₅)₂]⁺ + e⁻

This process is electrochemically well-behaved and reversible. wikipedia.orgacs.org In fact, the cobaltocenium/cobaltocene redox couple is considered a reliable internal standard for calibrating reference electrode potentials in non-aqueous electrochemistry. researchgate.net The reduction of the cobaltocenium cation leads to the formation of the neutral cobaltocene, which can be deposited on an electrode surface. capes.gov.br

Beyond the Co(II)/Co(III) couple, further reduction to a 21-electron dianion, [Co(C₅H₅)₂]²⁻, has been observed at very negative potentials in solvents like tetrahydrofuran (B95107) (THF). acs.org The electroreduction of cobaltocene can also lead to a metallocene anion. acs.org The study of these multi-electron processes has expanded the understanding of cobaltocene's redox capabilities. acs.orgutexas.edu

Electrochemical Characterization Techniques

The electrochemical properties of cobaltocene are primarily investigated using techniques that probe its electron transfer behavior. Cyclic voltammetry and methods for determining the diffusion coefficient are central to its characterization.

Cyclic Voltammetry as an Internal Standard

Cyclic voltammetry (CV) is a powerful technique for studying the redox behavior of cobaltocene. The reversibility of the Co(C₅H₅)₂⁺/Co(C₅H₅)₂ redox couple is so well-behaved that it is often used as an internal standard in CV experiments. wikipedia.orgquora.com This allows for accurate determination of the redox potentials of other compounds in the same solution, as the cobaltocene couple provides a stable and known reference point. medwinpublishers.com The use of cobaltocene and its permethylated derivative as internal references is particularly valuable in non-aqueous solvents where traditional reference electrodes can be unreliable. cdnsciencepub.comcdnsciencepub.com

Diffusion Coefficient Determination

The diffusion coefficient (D) is a measure of the rate at which a species can move through a solution, a critical parameter in understanding electrochemical reactions. For the cobaltocenium ion (Cc⁺), diffusion coefficients have been determined using various electrochemical methods, including cyclic voltammetry and chronoamperometry. nih.govupb.ro The Randles-Sevcik and Cottrell equations are commonly employed to calculate D from the experimental data. upb.ro

Studies have shown that the diffusion coefficient of cobaltocenium is influenced by the solvent and temperature. For instance, in organic solvents like acetonitrile (B52724) and dimethyl sulfoxide, the diffusion coefficients have been systematically measured over a range of temperatures. upb.ro The diffusion coefficients of ferrocene and cobaltocene derivatives have been found to be significantly higher than other non-aqueous redox materials, which is an attractive property for applications such as redox flow batteries. elsevierpure.comnih.gov

Influence of Substituents on Redox Potentials

The electronic properties of the cyclopentadienyl ligands have a significant impact on the redox potential of the cobaltocene/cobaltocenium couple. The introduction of substituents can either donate or withdraw electron density from the metal center, thereby tuning its reducing power.

Inductive Effects of Methyl Groups (e.g., Decamethylcobaltocene)

The inductive effect of substituents is clearly demonstrated by comparing cobaltocene to its permethylated analog, decamethylcobaltocene ([Co(C₅Me₅)₂] or CoCp*₂). The ten methyl groups on the cyclopentadienyl rings are electron-donating, which increases the electron density on the cobalt center. quora.comwikipedia.org This increased electron density makes it easier for the cobalt to be oxidized, thus making decamethylcobaltocene a significantly stronger reducing agent than cobaltocene. wikipedia.orgquora.com

The redox potential of the [CoCp*₂]⁺/⁰ couple is approximately -1.94 V versus the ferrocene/ferrocenium couple in dichloromethane (B109758), which is considerably more negative than the -1.33 V for the [CoCp₂]⁺/⁰ couple in the same solvent. wikipedia.orgwikipedia.org This difference of about 600 mV highlights the substantial influence of the methyl groups' inductive effects. wikipedia.org This principle of tuning redox potentials through ligand modification is a fundamental concept in organometallic chemistry. nih.gov Even a single methyl group has been shown to have a measurable effect on the electronic structure and ionization energy of cobaltocene. nih.gov

Electrochemical Behavior in Non-Aqueous and Ionic Liquid Media

The electrochemical behavior of cobaltocene is highly dependent on the solvent system. While extensively studied in traditional non-aqueous solvents, its properties in ionic liquids have also garnered significant attention.

In non-aqueous solvents like acetonitrile, dimethylformamide, and dichloromethane, the cobaltocene/cobaltocenium couple generally exhibits reversible or quasi-reversible behavior. cdnsciencepub.comelsevierpure.com However, recent studies have shown that decamethylcobaltocene can be unstable in dichloromethane, undergoing reactions that alter its structure. nsf.gov This highlights the importance of solvent choice in electrochemical studies.

Ionic liquids (ILs) offer a unique environment for electrochemical reactions due to their low volatility, high ionic conductivity, and wide electrochemical windows. researchgate.netdntb.gov.ua In various aprotic ionic liquids, the cobaltocenium/cobaltocene redox couple shows well-defined, diffusion-controlled peaks in cyclic voltammograms. nih.govresearchgate.net The formal potential of the couple has been determined in several ILs, and the difference between the ferrocene/ferrocenium and cobaltocenium/cobaltocene couples has been found to be approximately 1.350 V. nih.govresearchgate.net The diffusion coefficients of cobaltocenium in ionic liquids have also been calculated, providing valuable data for understanding mass transport in these novel media. nih.gov The electrochemical behavior in ionic liquids can range from reversible to quasi-reversible or even irreversible depending on the specific ionic liquid and electrode material used. nih.govresearchgate.net

Electrogeneration of Unusual Oxidation States and Species

The inherent stability of the metallocene sandwich structure allows for the electrochemical generation of cobaltocene species in various oxidation states. Cyclic voltammetry, particularly with ultramicroelectrodes, has been instrumental in studying these highly reactive species.

The cobaltocenium cation, [Co(C₅H₅)₂]⁺, can undergo a reversible one-electron oxidation to form the dication [Co(C₅H₅)₂]²⁺. utexas.edu This 17-electron species is stable on the cyclic voltammetry timescale, and its formation suggests the retention of the original sandwich structure. utexas.edu This oxidation process is chemically and electrochemically reversible. utexas.edu At higher temperatures, however, the dication shows instability. utexas.edu Further oxidation beyond the 2+ state is a chemically irreversible process that likely involves the destruction of the sandwich structure. utexas.edu

At the other end of the electrochemical spectrum, the cobaltocene anion, [Co(C₅H₅)₂]⁻, can be further reduced to a dianion, [Co(C₅H₅)₂]²⁻. utexas.edu This 21-electron species is unstable on the cyclic voltammetry timescale, even at temperatures as low as -100 °C. utexas.edu More recently, a stable formal 21-electron cobaltocene derivative has been synthesized and isolated through ligand design, specifically by using a chelating pincer ligand that allows for the coordination of a nitrogen lone pair donor while maintaining the η⁵-coordination of the two cyclopentadienyl rings. nih.gov

The standard electrode potentials for several redox couples of cobaltocene have been determined and are summarized in the table below.

| Redox Couple | E° (V vs SCE) | Solvent/Electrolyte | Temperature (°C) |

| [Co(C₅H₅)₂]⁺/²⁺ | +3.15 | SO₂ / (TBA)AsF₆ | -70 |

| [Co(C₅H₅)₂]⁰/⁺ | -0.94 | Acetonitrile | 25 |

| [Co(C₅H₅)₂]⁻/⁰ | -1.86 | THF / (TBA)PF₆ | 25 |

| [Co(C₅H₅)₂]²⁻/⁻ | < -3.1 | THF / (TBA)PF₆ | < -60 |

Data compiled from various electrochemical studies. utexas.edu

Protonation Site Analysis of the Cobaltocene Anion

A key question in the chemistry of metallocene anions is the site of electrophilic attack, specifically protonation. For the cobaltocene anion, [Co(C₅H₅)₂]⁻, electrochemical studies have provided a clear answer. By electrochemically reducing the cobalticinium ion by two electrons to generate the cobaltocene anion in the presence of weak acids, the subsequent protonation reaction can be observed. acs.org

The data from these studies are consistent with the protonation occurring directly on one of the cyclopentadienyl ligands, with no evidence for the formation of a metal hydride intermediate. acs.org This reaction is known to be rapid, even with a weak acid such as phenol. acs.org The product of this protonation is cyclopentadienyl(cyclopentadiene)cobalt, CpCo(C₅H₆). acs.org When using a deuterated acid source, the deuterium (B1214612) is found exclusively in the exo position on the cyclopentadiene (B3395910) ring. acs.org

This contrasts with the behavior of some other metallocenes and highlights a key aspect of cobaltocene's reactivity. The direct attack on the ligand is a significant finding in rationalizing the differences in reactivity between various metallocenes. acs.org

Electronic Structure

The electronic structure of cobaltocene (B1669278) is a key aspect that dictates its physical and chemical properties. As a 19-valence electron metallocene, the additional electron beyond the stable 18-electron configuration occupies an orbital that is antibonding with respect to the cobalt-carbon (Co-C) bonds. wikipedia.org This results in slightly longer Co-C bond lengths compared to the iron-carbon (Fe-C) bonds in ferrocene (B1249389). wikipedia.org

Theoretical and experimental studies have provided detailed insights into the electronic configuration of cobaltocene. acs.org The singly occupied molecular orbital (SOMO) has been identified as having significant metal d-orbital character, which is delocalized over the cyclopentadienyl (B1206354) rings. acs.orgaip.org This delocalization is a crucial feature of its electronic structure.

The ionization energy of cobaltocene, which is the energy required to remove an electron, has been determined with high accuracy using techniques like mass-analyzed threshold ionization (MATI) spectroscopy. rsc.org The adiabatic ionization energy of a methylated derivative, (η⁵-C₅H₄Me)(η⁵-C₅H₅)Co, was found to be 5.2097(6) eV. rsc.org This low ionization energy is a direct consequence of the high-energy, antibonding nature of the SOMO.

The electronic structure of cobaltocene is also influenced by factors such as the Jahn-Teller effect, which describes the geometric distortion of non-linear molecules in degenerate electronic states. aip.org Studies have shown that both covalency effects and vibronic interactions play significant roles in determining the magnetic properties of cobaltocene. aip.org

Reaction Mechanisms Involving Bis Cyclopenta 2,4 Dien 1 Yl Cobalt

Electron Transfer Pathways

The ease with which cobaltocene (B1669278) undergoes a one-electron oxidation to the stable 18-electron cobaltocenium cation, [Co(C₅H₅)₂]⁺, is a cornerstone of its chemistry. wikipedia.orgresearchgate.net This process is electrochemically reversible and is a key feature in many of its reaction pathways. researchgate.net

Radical Mechanisms in Halide Reactions

The reaction of cobaltocene with organic halides often proceeds through a radical mechanism. nsf.gov Evidence suggests that an electron transfer from cobaltocene to the organic halide can occur, generating a radical species. nsf.gov For instance, the reaction of decamethylcobaltocene (Cp*₂Co), a derivative of cobaltocene, with dichloromethane (B109758) (CH₂Cl₂) is proposed to involve the generation of a chloromethyl radical following electron transfer from the cobalt center. nsf.gov This initial step leads to the formation of the cobaltocenium cation and a halide anion. nsf.gov The reaction rates of cobaltocene with halomethanes are highly dependent on the halogen, increasing in the order of Cl < Br < I. nsf.gov

The formation of radical intermediates is further supported by the types of products observed. In reactions with certain organic halides, the initially formed radical can undergo further reactions, such as ring expansion of the cyclopentadienyl (B1206354) ligand. nsf.gov

Photoinduced Radical Release and Transfer

Irradiation of cobaltocene at specific energies, particularly at its ligand-to-metal charge transfer (LMCT) bands, can induce the release of a cyclopentadienyl radical. acs.orgresearchgate.netacs.orgnih.gov This photochemical process involves the labilization of the cyclopentadienyl-cobalt bond. acs.orgresearchgate.netacs.orgnih.gov The generated cyclopentadienyl radical can be detected using techniques like electron paramagnetic resonance (EPR) spectroscopy with a spin trap. researchgate.netnih.gov

This photoinduced radical release provides a method for generating cyclopentadienyl cobalt(I) species, which are active in catalytic reactions such as [2+2+2] cyclotrimerizations. researchgate.netacs.orgnih.gov It is important to note that this photochemical reactivity means cobaltocene should not be considered a photostable redox reagent in many applications, including those in photovoltaics and photocatalysis. researchgate.netacs.orgnih.gov

Ligand Reactivity and Modification

The cyclopentadienyl ligands of cobaltocene are not mere spectators and can participate in various reactions, leading to the formation of new organometallic complexes.

Reactions with Hydrogen Halides

Cobaltocene reacts with hydrogen halides (HX, where X = Cl, Br, I) in ethereal solutions to produce ionic complexes. researchgate.net In the absence of other coordinating ligands, the reaction yields cobalticenium tetrhalocobaltate(II) salts, [Cp₂Co]₂[CoX₄]. researchgate.net However, if a ligand such as triphenylphosphine (B44618) is present, the main products are the cobalticenium halides, [Cp₂Co]X. researchgate.net The reaction with hydrogen fluoride (B91410) results in the formation of [Cp₂Co][HF₂]. researchgate.net The mechanisms for these reactions are thought to involve the initial oxidation of cobaltocene to the cobaltocenium cation. researchgate.net

Reactions with Organic Halides

The reaction of cobaltocene with various organic halides leads to the formation of cyclopentadienyl(1-exo-organylcyclopentadiene)cobalt complexes. researchgate.net This reaction is particularly smooth with benzyl (B1604629), allyl, and propargyl halides. researchgate.net A two-step radical mechanism is proposed for this transformation. researchgate.net For example, the reaction with benzyl chloride yields 1-exo-benzylcyclopentadienyl(cyclopentadiene)cobalt. researchgate.net The reactivity with halomethanes also produces 1-exo-organyl derivatives, with the reaction rate increasing with the number of halogen atoms on the methyl group and in the order Cl < Br < I. researchgate.net

| Reactant | Product |

| Benzyl chloride | 1-exo-benzylcyclopentadienyl(cyclopentadiene)cobalt |

| Benzyl bromide | 1-exo-benzylcyclopentadienyl(cyclopentadiene)cobalt |

| trans-3-bromo-1-phenylpropene | 1-exo-(trans-3-phenylallyl)cyclopentadienyl(cyclopentadiene)cobalt |

| 3-bromo-1-phenylpropyne | 1-exo-(3-phenylpropargyl)cyclopentadienyl(cyclopentadiene)cobalt |

| Dichloromethane | 1-exo-dichloromethylcyclopentadienyl(cyclopentadiene)cobalt |

| Interactive Data Table: Products from the reaction of cobaltocene with various organic halides. |

Reactions with Organic Compounds Under Specific Atmospheres (e.g., Oxygen)

In the presence of oxygen, cobaltocene reacts with organic compounds containing an active hydrogen atom to yield π-cyclopentadienyl-(1-exo-organylcyclopentadiene)cobalt complexes. rsc.org An oxygen adduct of cobaltocene, formulated as [(C₅H₅)₂Co]₂O₂, is proposed as an intermediate in this reaction. rsc.org This orange solid is formed when dry oxygen is passed through a solution of cobaltocene in ether at low temperatures. rsc.org This adduct is unstable and decomposes to cobalticinium hydroxide. rsc.org The oxygen adduct is an active reagent for the oxidative cleavage of carbon-carbon bonds in α-diketones and o-quinones, leading to the formation of cobalticinium carboxylates. rsc.org

Surface Reaction Mechanisms in Atomic Layer Deposition (ALD)

The deposition of thin films using bis(cyclopenta-2,4-dien-1-yl)cobalt, also known as cobaltocene or CoCp₂, in Atomic Layer Deposition (ALD) is governed by self-limiting surface reactions. This section details the mechanistic steps of these reactions, focusing on the initial adsorption of the precursor and the subsequent removal of its ligands to form a cobalt film.

Associative Adsorption Processes

The nature of the substrate surface plays a crucial role in the adsorption process. In plasma-enhanced ALD (PE-ALD), the surface is often terminated with species derived from the plasma gas, such as NHₓ groups in the case of an N₂/H₂ plasma. The cobaltocene precursor then reacts with this functionalized surface.

| Adsorption Characteristic | Observation | Source |

| Adsorption Type | Associative | aip.org |

| Precursor State | Non-dissociative upon initial surface interaction | aip.org |

| Surface Interaction | Reacts with plasma-functionalized surfaces (e.g., NHₓ terminated) | core.ac.uk |

Ligand Removal and Intermediate Formation

Following the adsorption of the cobaltocene precursor, the subsequent step involves the removal of the cyclopentadienyl (Cp) ligands to deposit elemental cobalt. This is typically achieved through a reaction with a co-reactant, such as an O₂, NH₃, or H₂/N₂ plasma.

The mechanism of ligand removal can vary depending on the co-reactant and the substrate's crystallographic orientation. During plasma exposure, the Cp ligands are eliminated from the surface. For instance, with an O₂ plasma, the Cp ligands are removed, and cyclopentadienone has been identified as a potential intermediate in this oxidation and removal process. aip.org

In processes using nitrogen and hydrogen-based plasmas, the removal of the Cp ligands is facilitated by hydrogen transfer from the surface to the ligand, forming cyclopentadiene (B3395910) (HCp), which then desorbs from the surface. core.ac.uk This has been observed as a product during the precursor half-reaction in some ALD processes. nih.gov

The efficiency of ligand removal can be influenced by the surface structure. On a Co(100) surface under typical ALD conditions with NHₓ termination, both Cp ligands can be eliminated through two sequential hydrogen transfer steps. This results in the deposition of a cobalt atom on the surface. However, on a Co(001) surface, the activation barrier for the removal of the second Cp ligand is significantly higher. Consequently, only one Cp ligand is readily eliminated, leaving a CoCp fragment on the surface after the initial precursor pulse. core.ac.uk

Table of Ligand Removal and Intermediate Species:

| Co-reactant | Ligand Removal Mechanism | Intermediate/Byproduct | Surface Dependency | Source |

| O₂ Plasma | Oxidation of Cp ligand | Cyclopentadienone | Not specified | aip.org |

| NH₃ or H₂/N₂ Plasma | Hydrogen transfer to Cp ligand | Cyclopentadiene (HCp) | Present | core.ac.uknih.gov |

Table of Surface-Dependent Ligand Elimination:

| Surface | First Cp Ligand Removal | Second Cp Ligand Removal | Final Surface Species | Source |

| Co(100) with NHₓ | Favorable | Favorable | Co atom | core.ac.uk |

| Co(001) with NHₓ | Favorable | Unfavorable (high activation barrier) | CoCp fragment | core.ac.uk |

Catalytic Applications of Bis Cyclopenta 2,4 Dien 1 Yl Cobalt and Its Derivatives

Role in Polymerization Reactions

Cobaltocene (B1669278) and its derivatives play a significant role in the field of polymer chemistry, particularly in controlling radical polymerization processes. These methods, collectively known as cobalt-mediated radical polymerization (CMRP), offer a pathway to synthesize polymers with well-defined architectures, molecular weights, and low polydispersity. wikipedia.orgrsc.orgnih.gov

Controlled/Living Radical Polymerization

Cobalt-mediated radical polymerization is a form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of highly uniform polymers. rsc.org The control over the polymerization process is typically achieved through two primary mechanisms: reversible termination (RT) and degenerative transfer (DT). wikipedia.orgrsc.org

In the reversible termination mechanism, a cobalt(II) species reversibly caps (B75204) the growing polymer chain, forming a dormant organo-cobalt(III) species. This dormant species can then homolytically cleave, either thermally or photochemically, to regenerate the active propagating radical and the cobalt(II) complex. This equilibrium minimizes the concentration of active radicals at any given time, thereby suppressing irreversible termination reactions and leading to a controlled, or "living," polymerization. wikipedia.orgnih.gov This process is particularly effective for monomers like acrylates and vinyl acetate (B1210297). rsc.orgnih.gov For instance, cobalt(II) tetramesitylporphyrin has been shown to effectively mediate the living radical polymerization of vinyl acetate, yielding polymers with a linear increase in molecular weight with conversion and narrow molecular weight distributions. rsc.org

Another mechanism is catalytic chain transfer (CCT), where a cobalt(II) complex facilitates the transfer of a hydrogen atom from a growing polymer radical to a monomer, resulting in a polymer with a terminal double bond and initiating a new polymer chain. This method is particularly useful for synthesizing shorter polymer chains. wikipedia.org

The versatility of CMRP has been demonstrated in the polymerization of various monomers, including methyl methacrylate, vinyl esters like vinyl acetate and vinyl pivalate, and even vinyl chloride. nih.govsigmaaldrich.cnmaterials-science.inforesearchgate.netsigmaaldrich.comrsc.org For example, bis(acetylacetonato)cobalt(II) has been successfully used to mediate the radical copolymerization of chlorotrifluoroethylene (B8367) and vinyl acetate, allowing for control over both the molar mass and the fluorinated unit content of the resulting copolymer. nih.gov

Table 1: Examples of Monomers Polymerized via Cobalt-Mediated Radical Polymerization (CMRP)

| Monomer | Cobalt Complex | Initiator | Key Findings | Reference(s) |

| Methyl Methacrylate (MMA) | Cobaltocene(II) | Not specified | Initiated radical polymerization by reducing the initiator. | nih.gov |

| Vinyl Acetate (VAc) | Bis(acetylacetonato)cobalt(II) | V-70 | Controlled polymerization with predetermined molecular weight and low polydispersity. | nih.gov |

| Vinyl Acetate (VAc) | Cobalt(II) tetramesitylporphyrin | Not specified | Effective living radical polymerization in bulk. | rsc.org |

| Vinyl Pivalate (VPv) | Anhydrous Co(acac)₂ | Lauroyl peroxide | Controlled polymerizations yielding homopolymers with narrow polydispersity. | materials-science.inforesearchgate.net |

| Vinyl Benzoate (VBz) | Anhydrous Co(acac)₂ | Lauroyl peroxide | Homopolymerizations with moderate control over polydispersity. | materials-science.inforesearchgate.net |

| Vinyl Chloride (VC) | Bis(acetylacetonato)cobalt(II) | Alkyl-Co(III) compound | First report of controlled polymerization of VC via CMRP. | rsc.org |

| Chlorotrifluoroethylene (CTFE) and Vinyl Acetate (VAc) | Bis(acetylacetonato)cobalt(II) | AIBN | Successful controlled radical copolymerization. | nih.gov |

Precursor for Nanoparticle Synthesis and Catalysis

Cobaltocene has proven to be an effective reducing agent for the synthesis of metallic nanoparticles (NPs). This method offers a straightforward and rapid approach to generate small, stable, and catalytically active nanoparticles from various metal salts without the need for additional stabilizing ligands or supports. acs.orgresearchgate.net

Reduction of Metal Salts for Nanoparticle Generation (Copper, Silver, Rhodium)

The 19-electron configuration of cobaltocene makes it a potent single-electron reducing agent. wikipedia.org It readily donates an electron to a metal salt, leading to the formation of the stable 18-electron cobaltocenium cation and the reduction of the metal cation to its zero-valent state, which then nucleates to form nanoparticles. acs.orgresearchgate.net

Copper Nanoparticles (CuNPs): The reduction of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) with cobaltocene results in the rapid formation of small and stable water-soluble CuNPs with a narrow size distribution. acs.orglookchem.com The resulting cobalticinium sulfate acts as a stabilizer for the newly formed nanoparticles. lookchem.com

Silver Nanoparticles (AgNPs): Similarly, various silver salts, including silver nitrate (B79036) (AgNO₃), silver fluoride (B91410) (AgF), and silver tetrafluoroborate (B81430) (AgBF₄), are quickly reduced by cobaltocene to yield stable, water-soluble AgNPs. acs.orgresearchgate.net The counteranion of the silver salt precursor has been shown to influence the properties of the resulting nanoparticles. acs.org

Rhodium Nanoparticles (RhNPs): Derivatives of cobaltocene have also been employed to synthesize rhodium nanoparticles. For instance, the reduction of rhodium(III) chloride by hydride-rich cobaltocene derivatives, such as [Co(η⁵-C₅H₅)(η⁴-C₅H₆)], leads to the formation of rhodium nanocatalysts stabilized by the resulting cobaltocenium chloride. rsc.org These catalysts have shown remarkable stability and catalytic efficiency. rsc.org

Catalytic Activity of Generated Nanoparticles

The metallic nanoparticles synthesized via cobaltocene reduction exhibit significant catalytic activity in a range of chemical transformations.

Copper Nanoparticles: CuNPs generated from the cobaltocene reduction of CuSO₄ are effective and recyclable catalysts for the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction in water. acs.orgresearchgate.net This "click" reaction is widely used in various fields, including drug discovery and bioconjugation. The catalytic activity of these CuNPs has been demonstrated for a variety of azides and alkynes. acs.org The catalytic efficiency of copper nanoparticles is often linked to their size and the nature of their surface, with smaller particles generally exhibiting higher activity. cnpem.br

Silver Nanoparticles: AgNPs synthesized using cobaltocene as a reductant have shown high catalytic activity in the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) in the presence of sodium borohydride. acs.orgresearchgate.net This reaction is a common model for evaluating the catalytic performance of metallic nanoparticles. nih.govnih.gov The catalytic rate was found to be influenced by the counteranion of the original silver salt, indicating that these anions remain associated with the nanoparticle surface and affect its catalytic properties. acs.org

Rhodium Nanoparticles: Rhodium nanoparticles produced from cobaltocene derivatives are highly efficient catalysts for several important reactions. rsc.org They have demonstrated excellent activity in the hydrolysis of ammonia (B1221849) borane (B79455) and tetrahydroxydiboron (B82485) for hydrogen generation. rsc.org Furthermore, rhodium nanoparticles are known to be effective catalysts for various organic reactions, including the hydrogenation of styrenes and the reduction of nitroarenes. researchgate.netrsc.org The catalytic performance of rhodium nanoparticles is often attributed to their small particle size and high surface area. researchgate.netansto.gov.aunih.gov

Table 2: Catalytic Applications of Nanoparticles Synthesized via Cobaltocene Reduction

| Nanoparticle | Precursor Salt | Reducing Agent | Catalytic Reaction | Key Findings | Reference(s) |

| Copper (CuNPs) | CuSO₄·5H₂O | Cobaltocene | Alkyne-azide cycloaddition (CuAAC) | Recyclable catalyst in water for various substrates. | acs.orgresearchgate.net |

| Silver (AgNPs) | AgNO₃, AgF, AgBF₄ | Cobaltocene | Reduction of 4-nitrophenol | Catalytic rate influenced by the precursor's counteranion. | acs.orgresearchgate.net |

| Rhodium (RhNPs) | RhCl₃ | [Co(η⁵-C₅H₅)(η⁴-C₅H₆)] | Hydrolysis of ammonia borane and tetrahydroxydiboron | Highly efficient and stable nanocatalysts for H₂ evolution. | rsc.org |

Catalysis in Organic Synthesis

Beyond its role in polymerization and nanoparticle synthesis, cobaltocene itself is a valuable reagent in organic synthesis, primarily acting as a potent single-electron reducing agent in various redox reactions.

Single-Electron Reducing Agent in Redox Reactions

Cobaltocene is a well-established one-electron reducing agent in the laboratory. wikipedia.orgquora.com Its utility stems from its tendency to lose one electron from its highest occupied molecular orbital (HOMO), which is antibonding in character, to form the stable 18-electron cobaltocenium cation. wikipedia.org The redox couple of cobaltocene/cobaltocenium is highly reversible, which has led to its use as an internal standard in cyclic voltammetry. quora.com

The reducing power of cobaltocene can be tuned by modifying the cyclopentadienyl (B1206354) ligands. For example, decamethylcobaltocene, with electron-donating methyl groups on the rings, is an even stronger reducing agent. quora.com

An important application of cobaltocene's reducing power is in redox catalysis. A notable example is the use of a cobaltocene-derived proton-coupled electron transfer (PCET) mediator in the electrochemical asymmetric hydrogenation of α,β-unsaturated carbonyl compounds. acs.org In this system, the cobaltocene derivative facilitates the electron transfer process, enabling the enantioselective reduction of the carbon-carbon double bond under mild conditions. acs.org This highlights the potential of harnessing the redox properties of cobaltocene and its derivatives to drive challenging and selective organic transformations.

Pyridine (B92270) Synthesis from Acetylenes and Nitriles

The [2+2+2] cycloaddition of alkynes and nitriles is a highly efficient, atom-economical method for synthesizing substituted pyridines, and cobalt-based catalysts, including cobaltocene and its derivatives, have proven particularly effective in this transformation. rsc.orgnih.govrsc.org These catalysts facilitate the construction of the pyridine ring from two alkyne molecules and one nitrile molecule.

Commercially available cobaltocene can catalyze the reaction between aliphatic terminal alkynes and nitriles, though it may result in a mixture of regioisomeric pyridine derivatives. acs.org Research has shown that cobaltocene can effectively catalyze the cycloaddition copolymerization of diynes with nitriles. For instance, the copolymerization of 1,11-dodecadiyne (B1607167) with acetonitrile (B52724) at 150 °C in toluene (B28343) yields a poly(pyridine) with a molecular weight up to 18,000. acs.org To obtain a soluble polymer and avoid the trimerization of the diyne, an excess of the nitrile is necessary. acs.org The structure of the nitrile also plays a significant role in the copolymerization, with an observed reactivity order of p-tolunitrile (B1678323) > acetonitrile > n-octyl cyanide. acs.org

Derivatives of cobaltocene, such as those containing the pentamethylcyclopentadienyl (Cp) ligand, are also widely used. rsc.org For example, the complex [CoCp(C2H4)2] has been studied for the cocyclization of 1-alkynes and nitriles. capes.gov.br These reactions often produce a mixture of 2,4,6- and 2,3,6-trisubstituted pyridines, with the product distribution being dependent on the steric and electronic properties of the alkyne and nitrile substituents. capes.gov.br

The proposed mechanism for this cycloaddition often involves the initial formation of a cobaltacyclopentadiene intermediate from the oxidative coupling of the cobalt(I) active species with two alkyne molecules. nih.govnih.gov Subsequent insertion of the nitrile into the cobaltacyclopentadiene intermediate and reductive elimination leads to the formation of the pyridine ring. nih.gov

The regioselectivity of the cycloaddition can be controlled by various factors, including the catalyst system and the nature of the substrates. researchgate.netacs.org For instance, in the synthesis of α-fluoroalkylated pyridines, a catalyst system of CoCl2(phen), zinc bromide, and zinc dust provides excellent yields and high regioselectivity. nih.gov Similarly, the use of a 1,2-bis(diphenylphosphino)ethane-cobalt(II) chloride-zinc catalyst system allows for the regioselective synthesis of annulated pyridines and 2,2'-bipyridines from α,ω-diynes and nitriles. acs.org

Table 1: Cobalt-Catalyzed Pyridine Synthesis from Alkynes and Nitriles

| Catalyst/System | Substrates | Key Findings | Reference(s) |

| Cobaltocene | 1,11-dodecadiyne, Acetonitrile | Catalyzed cycloaddition copolymerization to form poly(pyridine). | acs.org |

| [CoCp*(C2H4)2] | 1-Alkynes, Nitriles | Forms a mixture of 2,4,6- and 2,3,6-trisubstituted pyridines. | capes.gov.br |

| CoCl2(phen)/ZnBr2/Zn | Fluoroalkylated Diynes, Nitriles | Highly regioselective synthesis of α-fluoroalkylated pyridines. | nih.gov |

| CoCl2(dppe)/Zn | α,ω-Diynes, Nitriles | High functional group compatibility and regioselectivity at room temperature. | researchgate.net |

| CpCo(CO)2 | Long-chain α,ω-diynes, Nitriles | Synthesis of pyridine-containing macrocycles (pyridinophanes). | acs.org |

Applications in Carbon-Hydrogen (C-H) Activation and Functionalization

Cobalt complexes, particularly high-valent Cp*Co(III) species, have emerged as powerful and cost-effective catalysts for carbon-hydrogen (C-H) activation and functionalization. nih.govrsc.org This approach allows for the direct conversion of C-H bonds into new carbon-carbon and carbon-heteroatom bonds, offering a more sustainable and atom-economical alternative to traditional synthetic methods. nih.govacs.orgresearchgate.net

The catalytic cycle for Cp*Co(III)-catalyzed C-H activation typically begins with the coordination of the catalyst to a directing group on the substrate. acs.orgnih.gov This is followed by a C-H bond cleavage and metalation step, often proposed to proceed via a concerted metalation-deprotonation (CMD) mechanism, to form a cobaltacyclic intermediate. acs.orgnih.gov This intermediate then reacts with a coupling partner, such as an alkyne or alkene, through migratory insertion. nih.gov Subsequent steps lead to the formation of the functionalized product and regeneration of the active catalyst. acs.orgnih.gov

The development of air-stable precatalysts like Cp*Co(CO)I2 has made these transformations more practical for widespread use. nih.gov These catalysts have been successfully applied in a variety of C-H functionalization reactions, including hydroarylation of alkynes and alkenes, amidation, and allylation. nih.gov The choice of solvent and additives, such as carboxylates, can be crucial for the efficiency and selectivity of these reactions. acs.orgnih.gov

Inexpensive cobalt salts can also be used to generate the active high-valent cobalt species in situ in the presence of an oxidant. chim.it This has expanded the scope of cobalt-catalyzed oxidative C-H functionalization, with applications in the synthesis of complex heterocyclic structures. nih.govchim.itresearchgate.net The use of directing groups is often essential to achieve high regioselectivity in these transformations. chim.itchemistryviews.org Furthermore, electrochemical methods have been developed to enable cobalt-catalyzed C-H functionalization using electricity as a sustainable oxidant, avoiding the need for chemical oxidants. nih.gov

Low-valent cobalt complexes have also been utilized in C-H functionalization. bohrium.com For example, cobalt(I) species, often generated in situ, can catalyze the enantioselective hydroacylation and alkylation of C-H bonds. bohrium.com

Table 2: Examples of Cobalt-Catalyzed C-H Functionalization

| Catalyst System | Reaction Type | Key Features | Reference(s) |

| CpCo(III) complexes | Hydroarylation of alkynes and alkenes | Employs directing groups; forms a cobaltacyclic intermediate via CMD. | acs.orgnih.gov |

| CpCo(CO)I2 | C-2 selective C-H amidation and allylation of indoles | Utilizes a bench-stable precatalyst. | nih.gov |

| Co(OAc)2/Oxidant | Oxidative C-H/N-H annulation | Synthesis of quinazolines from 2-aminobenzamides and alkynes. | chim.it |

| Low-valent Cobalt/Chiral Ligand | Enantioselective C-H alkylation of indoles | Achieves high enantioselectivity with chiral diphosphine ligands. | bohrium.com |

| Cp*Co(III) | C-H functionalization of bioactive heterocycles | Demonstrates improved reactivity and selectivity compared to rhodium catalysts. | researchgate.net |

Acceleration of Molecular Recognition Processes

Bis(cyclopenta-2,4-dien-1-yl)cobalt has been shown to act as an effective catalyst in accelerating molecular recognition processes, specifically through electron-catalysis. nih.govresearchgate.net This represents a novel application of cobaltocene, extending its utility beyond traditional covalent bond formation into the realm of supramolecular chemistry.

A key example of this phenomenon is the acceleration of the host-guest complexation between a dumbbell-shaped guest molecule and a rotaxane-based macrocyclic host. researchgate.net In one study, the formation of a trisradical complex, which is a kinetically slow process under normal conditions, was significantly expedited by the addition of catalytic amounts of cobaltocene. nih.gov

The mechanism of this acceleration is attributed to cobaltocene acting as an electron source. nih.gov By facilitating electron transfer, cobaltocene lowers the activation energy barrier for the complexation event. The rate of the host-guest complex formation was observed to be dependent on the concentration of cobaltocene, with higher concentrations leading to faster reaction kinetics. nih.gov

This electron-catalyzed molecular recognition provides a new strategy for controlling and speeding up supramolecular assembly processes. nih.govresearchgate.net The ability of cobaltocene to act as a chemical electron source in catalytic quantities opens up possibilities for manipulating and enhancing non-covalent interactions in a controlled manner.

Table 3: Cobaltocene-Accelerated Molecular Recognition

| System | Process | Role of Cobaltocene | Key Observation | Reference(s) |

| Dumbbell-shaped guest and rotaxane-based macrocyclic host | Host-guest complexation | Acts as an electron-transfer catalyst. | Significant acceleration of the formation of a trisradical complex. | nih.govresearchgate.net |

| Equimolar amounts of R2(•+) and D+(•+) | Formation of [D⊂R]+3(•+) trisradical complex | Chemical electron source | The yield of the complex increases more rapidly with increasing concentrations of cobaltocene. | nih.gov |

Advanced Materials Science Research and Bis Cyclopenta 2,4 Dien 1 Yl Cobalt

Energy Storage and Conversion

The reversible redox behavior of the cobaltocene (B1669278)/cobaltocenium couple is a cornerstone of its application in energy storage and conversion systems.

Redox Flow Batteries Utilizing Cobaltocene and its Derivatives

Cobaltocene and its derivatives are actively being researched as redox-active materials for non-aqueous redox flow batteries (RFBs). nih.govelsevierpure.com These batteries are promising for grid-scale energy storage, and organometallic compounds like cobaltocene offer advantages in tailoring electrochemical properties. bohrium.com

Detailed Research Findings:

High Reaction Rates and Solubility: Cobaltocene exhibits high reaction rates and moderate solubility in organic solvents, which are attractive properties for active materials in RFBs. nih.govelsevierpure.comresearchgate.net Its diffusion coefficients have been found to be two to seven times higher than other non-aqueous materials like vanadium acetylacetonate. elsevierpure.com

Tunable Redox Potential: A key advantage of metallocenes is the ability to modify their redox potential through functionalization of the cyclopentadienyl (B1206354) (Cp) rings. bohrium.comresearchgate.net For instance, an all-metallocene RFB using a cobaltocene anolyte and a ferrocene (B1249389) catholyte demonstrated a working potential of approximately 1.7 V. By using a derivative, bis(pentamethylcyclopentadienyl)cobalt, the working potential was increased to 2.1 V. bohrium.com

Cycling Stability: In static cell tests, cobaltocene-based materials have shown stable capacity retention and predictable discharge potentials, indicating good cyclability. nih.govelsevierpure.com An all-metallocene battery featuring cobaltocene showed a coulombic efficiency over 95% and an energy efficiency of about 85%. bohrium.com It serves as a redox-active anode species, contributing to higher energy densities in systems like Li-based redox flow batteries. sigmaaldrich.com

Metallo-Polyelectrolytes for Fuel Cells

While not directly used as a catalyst in the primary reaction of common fuel cells, the cobaltocenium moiety is integrated into metallo-polyelectrolytes for ancillary applications that are critical for device longevity. Research has focused on creating cobaltocenium-containing polymers that act as robust corrosion inhibitors. rsc.org Fuel cell components are susceptible to degradation in acidic environments, and these advanced polymers offer a protective solution. pnnl.govmining.com

Detailed Research Findings:

Corrosion Inhibition: A series of cobaltocenium-containing polythioether metallo-polyelectrolytes have been synthesized and investigated as corrosion inhibitors for mild steel in hydrochloric acid (HCl). rsc.org

High Efficiency: These polymers have demonstrated high inhibitive efficiency, reaching up to 95% at concentrations as low as 10 mg L⁻¹. rsc.org The study, which systematically investigated the structure-property relationship, highlights the potential of these materials to protect metal components within energy systems from corrosion. rsc.org

Thin Film Deposition and Advanced Coatings

The volatility and reactivity of bis(cyclopenta-2,4-dien-1-yl)cobalt make it an important precursor material for depositing thin films of cobalt and cobalt-containing compounds, which are essential in microelectronics and catalysis. nih.gov

Chemical Vapor Deposition (CVD) Precursor

This compound is utilized as a precursor in Chemical Vapor Deposition (CVD) to produce cobalt-based thin films. sigmaaldrich.com In CVD, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. gelest.com

Detailed Research Findings:

Film Types: Cobaltocene has been used as a precursor to fabricate cobalt oxide thin films for various applications. sigmaaldrich.comrsc.org It is also a known precursor for depositing metallic cobalt films. gelest.com

Process Conditions: The deposition of pure cobalt films from cobaltocene often requires the presence of hydrogen (H₂) as a reducing agent. gelest.com However, under atmospheric pressure CVD (APCVD) conditions with H₂ reduction, the resulting cobalt films can exhibit unacceptably rough surface morphology. gelest.com This has led to the investigation of alternative cobalt precursors, such as cobalt tricarbonyl nitrosyl, for smoother film growth. gelest.com

Atomic Layer Deposition (ALD) Precursor

Atomic Layer Deposition (ALD) is a more refined thin-film deposition technique that allows for atomic-scale thickness control. This compound is a well-established precursor for ALD, enabling the growth of highly uniform and conformal films. nih.govepa.gov

Detailed Research Findings:

Versatile Film Compositions: Cobaltocene has been successfully used to deposit a variety of materials, including pure cobalt metal, cobalt oxides (Co₃O₄), cobalt nitrides, and cobalt phosphate (B84403). nih.govepa.govtue.nltue.nl

Influence of Co-reactants and Temperature: The final composition of the film is highly dependent on the co-reactant and the deposition temperature.

Using ozone (O₃) as a co-reactant yields polycrystalline cobalt oxide (Co₃O₄) films, with an ALD window observed between 137°C and 331°C. epa.gov

Using plasma-enhanced ALD (PE-ALD) with an ammonia (B1221849) (NH₃) plasma allows for the deposition of either pure cobalt or cobalt nitride. The nitrogen incorporation is strongly temperature-dependent. tue.nlacs.orgresearchgate.net At temperatures of 260°C and below, cobalt nitride (Co₂N) is the primary product. As the temperature increases to 300°C, a mixture of Co₃N and pure Co forms. At 350°C, the nitride decomposes, resulting in nominally pure cobalt films. tue.nlacs.org

Plasma-assisted ALD using cobaltocene, trimethyl phosphate , and an O₂ plasma has been developed to produce cobalt phosphate thin films with a growth rate of 1.12 Å/cycle at 300°C. tue.nl

Table 1: ALD Processes Utilizing this compound

| Film Deposited | Co-reactant(s) | Deposition Temperature (°C) | Key Findings | Citations |

|---|---|---|---|---|

| Cobalt Oxide (Co₃O₄) | Ozone (O₃) | 137 - 331 | Polycrystalline films; roughness increases with temperature. | epa.gov |

| Cobalt Nitride (Co₂N) | Ammonia (NH₃) Plasma | ≤ 260 | Film consists primarily of Co₂N. | tue.nlacs.org |

| Cobalt/Cobalt Nitride | Ammonia (NH₃) Plasma | 300 | Mixture of Co₃N and pure Co. | tue.nlacs.org |

| Cobalt (pure) | Ammonia (NH₃) Plasma | 350 | Nominally pure Co with <4 at% nitrogen. | tue.nlacs.org |

| Cobalt Phosphate | Trimethyl phosphate, O₂ Plasma | 300 | Linear growth of 1.12 Å/cycle; stoichiometry close to Co₃.₁P₂O₈. | tue.nl |

Functionalized Carbon Nanomaterials

The modification of carbon nanomaterials, such as carbon nanotubes (CNTs), with metallic or organometallic species can enhance their intrinsic properties and create new functionalities. researchgate.netnih.gov this compound plays a role in this field, primarily as a source of cobalt for creating metal-nanotube hybrid structures.

Detailed Research Findings:

Dopant for Encapsulated CNTs: Cobaltocene can be used as a dopant in the preparation of encapsulated carbon nanotubes, which have shown high thermoelectric conversion efficiency. sigmaaldrich.com

Catalyst for CNT Growth: Cobalt nanoparticles, which can be formed from the decomposition of cobalt-containing precursors like cobaltocene, act as catalysts for the growth of CNTs. researchgate.net

Surface Functionalization: While direct covalent functionalization often involves altering the sp² structure of the nanotubes, non-covalent modification or the attachment of metal complexes provides a way to add new properties without significant damage. researchgate.netnih.gov Cobalt complexes can be chelated to CNTs that have been pre-functionalized with linker molecules, creating a nanocomposite material where the cobalt species is anchored to the nanotube sidewall. nih.gov This approach combines the properties of the nanotube with the magnetic or catalytic activity of the cobalt center.

Encapsulated Carbon Nanotubes for Thermoelectric and Spintronic Devices

The encapsulation of this compound, commonly known as cobaltocene, within single-walled carbon nanotubes (SWCNTs) has led to the development of advanced materials with significant potential in both thermoelectric and spintronic applications.

In the realm of thermoelectrics, which involves the direct conversion of heat to electrical energy, cobaltocene-encapsulated SWCNTs (CoCp2@SWNTs) have demonstrated remarkable n-type (negative-type) semiconductor properties. nsf.gov Research has shown that films made from these materials exhibit a high electrical conductivity and a large power factor, leading to a notable thermoelectric figure of merit (ZT). nsf.govscispace.com For instance, at a temperature of 320 K, CoCp2@SWNT films have shown a Seebeck coefficient of -41.8 μV K⁻¹, an electrical conductivity of 43,200 S m⁻¹, and a power factor of 75.4 μW m⁻¹ K⁻². nsf.gov These properties contribute to a ZT value of 0.157 at the same temperature, which was reported as the highest among n-type organic thermoelectric materials at the time of publication. nsf.govscispace.com The material's performance is notably stable under atmospheric conditions across a wide range of temperatures. nsf.gov This stability and high efficiency have enabled the fabrication of p-n type thermoelectric devices by pairing the n-type CoCp2@SWNTs with p-type empty SWNTs, demonstrating efficient power generation. nsf.govscispace.com Theoretical studies have also suggested that breaking the symmetry by encapsulating a combination of cobaltocene and decamethyl cobaltocene within a carbon nanotube could enhance the ZT by a factor of up to 1000. researchgate.net

The following table summarizes the key thermoelectric properties of a cobaltocene-encapsulated single-walled carbon nanotube film at 320 K, as reported in the literature. nsf.gov

| Property | Value | Unit |

| Seebeck Coefficient | -41.8 | μV K⁻¹ |

| Electrical Conductivity | 43,200 | S m⁻¹ |

| Power Factor | 75.4 | μW m⁻¹ K⁻² |

| Thermal Conductivity | 0.15 | W m⁻¹ K⁻¹ |

| Thermoelectric Figure of Merit (ZT) | 0.157 |

For spintronic devices, which utilize the intrinsic spin of electrons in addition to their charge, cobaltocene's magnetic properties are of great interest. researchgate.net As a spin-1/2 moiety, cobaltocene is a promising candidate for molecular spintronics. wikipedia.org Theoretical and experimental work has explored the use of cobaltocene encapsulated within carbon nanotubes as a basis for new spintronic devices. researchgate.netrsc.org The encapsulation provides mechanical stability and electrical isolation for the cobaltocene molecules. researchgate.net Studies have proposed that a device composed of two cobaltocene molecules between magnetic leads could function as a spintronic switch. researchgate.net Furthermore, research has indicated that cobaltocene can act as a spin filter, where the electrical current becomes spin-polarized. wikipedia.org The effectiveness of such a device is sensitive to the geometry of the molecule-lead connection, and the use of spacer groups like CH₂ has been suggested to reduce this sensitivity while maintaining a significant current. wikipedia.org

Cobaltocene-Based Modified Porous Carbon Materials for Energy Applications

This compound serves as a key precursor in the synthesis of modified porous carbon materials tailored for energy storage applications, particularly in lithium-sulfur batteries. A patented method describes the preparation of a cobalt-containing porous carbon with a large specific surface area and pore volume. scispace.com

The synthesis process involves first creating an inclusion compound of cobaltocene and cyclodextrin (B1172386) by ultrasonically mixing cobalt dicyclopentadienyl powder in an ethylene (B1197577) glycol saturated solution of cyclodextrin, followed by drying. scispace.com This cobaltocene cyclodextrin inclusion compound is then introduced into a solution of hemicellulose and sodium hydroxide. scispace.com A nickel foam skeleton is immersed in this solution, freeze-dried to form a precursor, and then carbonized under a nitrogen atmosphere. scispace.com After washing to remove sodium hydroxide, the material undergoes another carbonization step. scispace.com Finally, the nickel foam template is removed using a hydrochloric acid solution, yielding the integrated modified porous carbon material. scispace.com

In this material, the cobalt atoms act as both a lithium intercalation center and a polysulfide adsorption center, which are crucial functionalities for improving the performance of lithium-sulfur batteries. scispace.com The porous nature of the carbon provides pathways for electrolyte access and can accommodate volume changes during battery cycling.

Magnetic Materials and Switchable Systems

Radical Pimer Systems Exhibiting Magnetic Multistability

A significant application of this compound in magnetic materials is its use as a reducing agent in the synthesis of novel radical pimer systems that exhibit rare magnetic multistability. researchgate.netresearchgate.netacs.org These systems have potential applications in switchable materials, thermal sensors, and information-storage media. researchgate.netresearchgate.net

One such system consists of a pimer formed from neutral N-(n-propyl) benzene (B151609) triimide ([BTI-3C]) and its corresponding anionic radical ([BTI-3C]•−). researchgate.netresearchgate.net The crystalline pimer is synthesized through the reduction of BTI-3C with cobaltocene. researchgate.netresearchgate.netacs.org This material displays magnetic multistability characterized by distinct thermal hysteresis loops. A wide thermal hysteresis loop of 27 K is observed in the temperature range of 170–220 K, and a smaller loop with a width of 25 K appears between 220–242 K. researchgate.netresearchgate.net

This magnetic multistability is attributed to structural changes within the crystal upon temperature variation. researchgate.netresearchgate.net Specifically, it is caused by the slippage of the π-stacked BTI structures and an entropy-driven conformational isomerization of the side propyl chains in the crystalline state. researchgate.netresearchgate.net

The table below details the key characteristics of the magnetic multistability observed in the radical pimer system synthesized using cobaltocene. researchgate.netresearchgate.net

| Property | Temperature Range (K) | Hysteresis Loop Width (K) |

| First Thermal Hysteresis | 170–220 | 27 |

| Second Thermal Hysteresis | 220–242 | 25 |

Application in Specialty Polymers

This compound and its oxidized form, cobaltocenium, are valuable building blocks for the creation of specialty polymers with unique redox and electrostatic properties. These metallopolymers can be synthesized with the metallocene unit in either the main chain or as a side chain.

Main-chain cobaltocenium-containing polymers have been prepared through methods like ring-opening polymerization (ROP) of ansa-cobaltocenophanes followed by oxidation. nsf.gov This approach has yielded cationic polyelectrolytes with weight-average molecular weights reaching up to approximately 55,000 g/mol . nsf.gov Ring-opening metathesis polymerization (ROMP) has also been employed to create main-chain copolymers. nsf.gov

The synthesis of side-chain cobaltocenium-containing polymers has been achieved through various techniques, including reversible-addition fragmentation transfer (RAFT) polymerization and post-polymerization modification. researchgate.netacs.org For instance, block copolymers containing a poly(tert-butyl acrylate) block and a poly(2-acryloyloxyethyl cobaltoceniumcarboxylate) block have been synthesized. researchgate.net These block copolymers can self-assemble in solution to form different nanostructures, such as vesicles or nanotubes, depending on the solvent system. researchgate.net Another approach involves the RAFT copolymerization of a bulky cobalt-containing monomer with a less sterically demanding comonomer like methyl acrylate (B77674) to produce well-controlled, high molecular weight random copolymers. acs.org These can then be used as macro-RAFT agents to synthesize more complex block copolymers. acs.org A recently developed method utilizes a catalyst-free and quantitative hydroamination reaction for the post-modification of amine-containing polymers with ethynyl-cobaltocenium hexafluorophosphate, offering a highly efficient route to this class of metallopolymers. rsc.org

These cobaltocenium-containing polymers, as a class of cationic polyelectrolytes, are being explored for a variety of applications, including as anion-exchange membranes in fuel cells, for energy storage, and in self-assembling systems. nsf.govresearchgate.net

Derivatives and Analogues of Bis Cyclopenta 2,4 Dien 1 Yl Cobalt

Synthesis and Characterization of Substituted Cobaltocenes

Substitution on the cyclopentadienyl (B1206354) (Cp) rings of cobaltocene (B1669278) significantly alters its electronic and steric properties. Methyl groups, in particular, have been extensively studied.

The methylation of cobaltocene rings enhances its reducing power. Decamethylcobaltocene (CoCp*₂), the permethylated analogue, is a potent reducing agent, even more so than its parent compound. wikipedia.org

Synthesis: Decamethylcobaltocene is typically synthesized by the reaction of a lithium salt of pentamethylcyclopentadiene (LiCp*) with cobalt(II) chloride. wikipedia.org This method is analogous to the synthesis of cobaltocene itself, which uses sodium cyclopentadienide (B1229720). wikipedia.org

Reaction: 2 LiCp* + CoCl₂ → Co(C₅(CH₃)₅)₂ + 2 LiCl wikipedia.org

Characterization and Properties: Decamethylcobaltocene, like cobaltocene, is a 19-electron paramagnetic metallocene. wikipedia.org The additional electron occupies an antibonding orbital with respect to the cobalt-carbon bonds. This results in slightly longer Co-C bond lengths (2.118 Å) compared to cobaltocene (2.096 Å at room temperature). wikipedia.org The increased electron density on the cobalt center, due to the electron-donating methyl groups, makes it a stronger reducing agent. wikipedia.org

The redox potential of the [CoCp*₂]⁺/⁰ couple is -1.94 V, significantly more negative than the -1.33 V for the [CoCp₂]⁺/⁰ couple (relative to the ferrocene (B1249389)/ferrocenium couple in dichloromethane), highlighting its enhanced reducing power. wikipedia.org

| Property | Cobaltocene (CoCp₂) | Decamethylcobaltocene (CoCp*₂) |

| Formula | Co(C₅H₅)₂ | Co(C₅(CH₃)₅)₂ |

| Electron Count | 19 | 19 |

| Appearance | Dark purple solid wikipedia.org | Dark brown solid wikipedia.org |

| Synthesis | NaC₅H₅ + CoCl₂ wikipedia.org | LiC₅(CH₃)₅ + CoCl₂ wikipedia.org |

| Redox Potential ([Co]⁺/⁰ vs Fc⁺/⁰) | -1.33 V wikipedia.org | -1.94 V wikipedia.org |

| Co-C Bond Length | ~2.1 Å wikipedia.org | 2.118 Å wikipedia.org |

Recent studies have also investigated the reactivity of decamethylcobaltocene, finding that it is unstable in dichloromethane (B109758), where it reacts to form products like [Cp₂Co]⁺ and CpCo(η⁴-C₅Me₅CH₂Cl). nsf.govacs.org

Ansa-Metallocenophanes of Cobaltocene

Ansa-metallocenes are compounds where the two cyclopentadienyl rings are linked by a bridging group. wikipedia.org This linkage, or "handle" (from the Greek ansa), restricts the rotation of the Cp rings and alters the geometry and reactivity of the metal center. wikipedia.org

Synthesis and Characterization: The synthesis of ansa-cobaltocenes can be challenging but offers a way to fine-tune the properties of the metallocene. One reported strategy involves the synthesis of 1,1′-(naphthalen-1,8-diyl)cobaltocene. researchgate.net The corresponding cationic ansa-cobaltocenium can be prepared via ring-closing metathesis of a diallyl cobaltocenium precursor. researchgate.net

The introduction of the bridge breaks the degeneracy of the e₁g orbitals found in cobaltocene, which can be observed through spectroscopic methods like EPR. researchgate.net The redox properties are also influenced by the strain induced by the bridge. The structure of these constrained molecules can be precisely determined by single-crystal X-ray diffraction. researchgate.net These ansa-cobaltocenium compounds have been explored as monomers for ring-opening metathesis polymerization (ROMP) to create copolymers containing cobaltocenium units in the main chain. researchgate.net

Cyclopentadienyl Cobalt(I) Complexes

Cobaltocene can serve as a precursor to cyclopentadienyl cobalt(I) half-sandwich complexes. These are typically 18-electron species where one Cp ring has been replaced by other ligands.

Synthesis and Characterization: A common and important cyclopentadienyl cobalt(I) complex is cyclopentadienylcobalt dicarbonyl, (C₅H₅)Co(CO)₂. It can be prepared by the high-pressure carbonylation of cobaltocene, a reaction that involves the loss of one Cp ligand. wikipedia.orgwikipedia.org

Reaction: Co(C₅H₅)₂ + 2 CO → (C₅H₅)Co(CO)₂ + other products wikipedia.org

Alternatively, it can be synthesized by reacting dicobalt octacarbonyl with cyclopentadiene (B3395910). wikipedia.org This dark red liquid is a versatile starting material for other organocobalt complexes. wikipedia.org

Other synthetic routes lead to different cobalt(I) complexes. For instance, reacting tetraphenylcyclopentadienone (B147504) with dicobalt octacarbonyl under mild conditions can produce hydroxytetraphenylcyclopentadienyl cobalt dicarbonyl, [Ph₄CpOH]Co(CO)₂, after treatment with a proton source like water. acs.org Cationic cobalt(I) complexes, such as [Co(CO)(η²-Medppa)₂][Co(CO)₄], have also been synthesized and characterized, showing a distorted trigonal bipyramidal geometry around the cobalt(I) center. mdpi.com

Cyclopentadienyl Cobalt(III) Complexes

The cobaltocenium cation, [Co(C₅H₅)₂]⁺, is the quintessential example of a cyclopentadienyl cobalt(III) complex. It is an 18-electron species, making it significantly more stable than the 19-electron cobaltocene. Beyond this, a wide array of half-sandwich CpCo(III) complexes have been developed, many of which are potent catalysts.

Synthesis and Characterization: The synthesis of CpCo(III) complexes has attracted considerable attention for their application in C-H activation reactions. researchgate.net Chiral CpCo(III) complexes have been synthesized and shown to be highly effective catalysts for enantioselective C-H functionalization reactions, in some cases outperforming analogous rhodium catalysts. acs.orgresearchgate.net

A general route to new half-sandwich cobalt(III) complexes involves starting with a precursor like [CoCp(CO)I₂]. Reaction with a desired bidentate nitrogen ligand (N,N) and a silver salt in acetonitrile (B52724) yields complexes of the formula [Co(η⁵-C₅H₅)(PPh₃)(NN)][(CF₃SO₃)₂]. acs.org